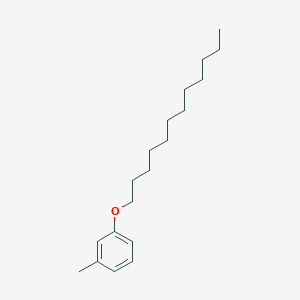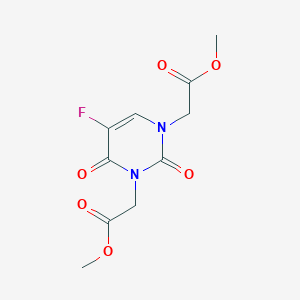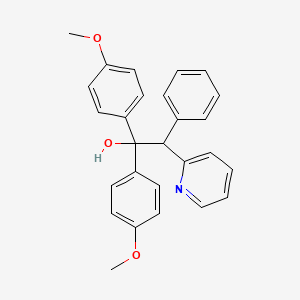methanone CAS No. 56177-34-5](/img/structure/B14622956.png)
[2,4-Di(propan-2-yl)phenyl](phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Di(propan-2-yl)phenylmethanone is an organic compound characterized by the presence of two isopropyl groups attached to a phenyl ring, which is further connected to a phenylmethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di(propan-2-yl)phenylmethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of 2,4-Di(propan-2-yl)phenylmethanone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Di(propan-2-yl)phenylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic aromatic substitution reactions can occur, where the isopropyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2,4-Di(propan-2-yl)phenylmethanone is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for probing the active sites of enzymes.
Medicine
In medicinal chemistry, 2,4-Di(propan-2-yl)phenylmethanone derivatives are investigated for their pharmacological properties. These derivatives may exhibit anti-inflammatory, analgesic, or antimicrobial activities.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it a valuable component in the formulation of coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of 2,4-Di(propan-2-yl)phenylmethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The pathways involved may include the inhibition of enzyme activity through competitive binding or the activation of signaling cascades that lead to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzophenone: Similar in structure but lacks the isopropyl groups.
Acetophenone: Contains a phenyl group attached to a carbonyl group but lacks additional substituents.
Dibenzoylmethane: Contains two benzoyl groups attached to a central methylene group.
Uniqueness
The presence of isopropyl groups in 2,4-Di(propan-2-yl)phenylmethanone imparts unique steric and electronic properties. These features influence its reactivity and interaction with other molecules, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
56177-34-5 |
|---|---|
Formule moléculaire |
C19H22O |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
[2,4-di(propan-2-yl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C19H22O/c1-13(2)16-10-11-17(18(12-16)14(3)4)19(20)15-8-6-5-7-9-15/h5-14H,1-4H3 |
Clé InChI |
BIJCMXDCASBEOM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Azabicyclo[3.1.0]hex-2-ene, 1-methyl-3-phenyl-](/img/structure/B14622884.png)




![4-[(Ethylamino)methylidene]-5-[(methanesulfinyl)methyl]-2-methylpyridin-3(4H)-one](/img/structure/B14622933.png)



![9-chloro-3H-imidazo[4,5-f]quinoline](/img/structure/B14622958.png)
![(8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-3H-furan]](/img/structure/B14622960.png)
![N'-{4-[(6-Iodopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14622961.png)

![7-Thiabicyclo[4.2.0]octa-1,3,5-triene-8-carboxylic acid, methyl ester](/img/structure/B14622968.png)
